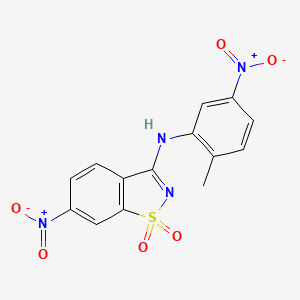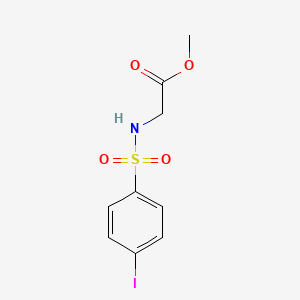![molecular formula C19H20Br2N6O2 B11542816 N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)
N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}は、ブロモフェニル基とアセトヒドラジド部分を含む独特の構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}の合成は、通常、イソニトロソ-p-ブロモアセトフェノンと3,4-ジアミノトルエンの縮合反応によって行われます。 反応は制御された条件下で行われ、多くの場合、目的の生成物が得られるように特定の温度と触媒が必要です .
工業的生産方法
この化合物の工業的生産には、同様の方法を使用した大規模合成が含まれる場合がありますが、効率と収率を最適化されています。これには、一貫した反応条件を維持し、スケーラビリティを向上させるための自動反応器と連続フローシステムの使用が含まれます。
化学反応の分析
反応の種類
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}は、さまざまな化学反応を起こし、以下のような反応があります。
酸化: この化合物は特定の条件下で酸化することができ、さまざまな酸化生成物の形成につながります。
還元: 還元反応によって、この化合物は還元された形態に変換され、多くの場合、水素化ホウ素ナトリウムなどの還元剤の使用が伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。反応条件は目的の変換に応じて異なりますが、多くの場合、特定の温度、溶媒、触媒が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化によってさまざまな酸化誘導体が生成される可能性があり、置換反応によってさまざまな置換生成物が生成される可能性があります。
科学研究への応用
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}は、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における前駆体として、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物の独特の構造は、生物学的相互作用とメカニズムを研究するための候補となっています。
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating microbial infections and cancer.
Industry: Possible applications in the development of new materials and chemical processes.
作用機序
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}が効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路に影響を与え、化合物の観察された効果につながります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似化合物との比較
類似化合物
N,N'-ジスルファンジイル-ビス(N'-((E)-ベンジリデン)アセトヒドラジド): 構造は似ていますが、ブロモフェニル基の代わりにジスルフィド結合が含まれています.
(1E,2E,1'E,2'E)-3,3'-ビス[(4-ブロモフェニル)-3,3'-(4-メチル-1,2-フェニレンジイミン)]アセトアルデヒドジオキシム: ブロモフェニル基を共有していますが、全体的な構造と官能基が異なります.
独自性
N',N''-(1E,2E)-プロパン-1,2-ジイリデンビス{2-[(3-ブロモフェニル)アミノ]アセトヒドラジド}は、ブロモフェニル基とアセトヒドラジド部分の特定の組み合わせによって独特であり、これによって独自の化学的および生物学的特性がもたらされます。この独自性は、研究と産業における特殊な用途に役立ちます。
特性
分子式 |
C19H20Br2N6O2 |
|---|---|
分子量 |
524.2 g/mol |
IUPAC名 |
2-(3-bromoanilino)-N-[(E)-[(2E)-2-[[2-(3-bromoanilino)acetyl]hydrazinylidene]propylidene]amino]acetamide |
InChI |
InChI=1S/C19H20Br2N6O2/c1-13(25-27-19(29)12-23-17-7-3-5-15(21)9-17)10-24-26-18(28)11-22-16-6-2-4-14(20)8-16/h2-10,22-23H,11-12H2,1H3,(H,26,28)(H,27,29)/b24-10+,25-13+ |
InChIキー |
QWHGIZRXBZFZOJ-LDMSFWHESA-N |
異性体SMILES |
C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C=N/NC(=O)CNC2=CC(=CC=C2)Br |
正規SMILES |
CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C=NNC(=O)CNC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11542772.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
![3-amino-N-(pyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11542790.png)
![2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11542793.png)
![2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate](/img/structure/B11542798.png)

![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)
